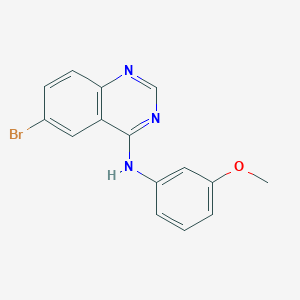

6-溴-N-(3-甲氧基苯基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

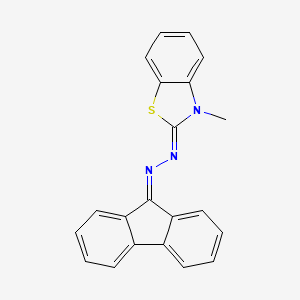

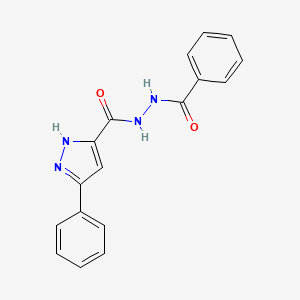

6-Bromo-N-(3-methoxyphenyl)-4-quinazolinamine is a compound belonging to the quinazoline class, known for various biological activities. It is structurally related to several compounds explored for their potential in medicinal chemistry, particularly as inhibitors of specific enzymes and receptors.

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to 6-bromo-N-(3-methoxyphenyl)-4-quinazolinamine, typically involves cyclization and substitution reactions. Derivatives of quinazolines are synthesized from various precursors, often involving acylation, etheration, and the introduction of specific functional groups to alter biological activity (Tsou et al., 2001; Sarkar et al., 2021).

Molecular Structure Analysis

Quinazoline derivatives are characterized by their unique molecular structure, which can be analyzed using techniques like NMR, IR, and mass spectrometry. Structural modifications at specific positions on the quinazoline ring, such as bromination, influence the compound's properties and biological activity (Badr et al., 1980).

Chemical Reactions and Properties

Quinazolines undergo various chemical reactions, including interactions with enzymes and receptors in biological systems. For instance, they can act as inhibitors of tyrosine kinases and other enzymes, influencing cellular signaling pathways (Tsou et al., 2001).

科学研究应用

血管生成抑制和癌症治疗

与“6-溴-N-(3-甲氧基苯基)-4-喹唑啉胺”结构相关的化合物的一个重要应用是在癌症治疗领域,特别是通过抑制血管生成。酪氨酸激酶抑制剂 PAQ 与血管内皮生长因子受体 2 (VEGFR-2) 具有高亲和力,证明了这一应用。VEGFR-2 在肿瘤血管生成中至关重要,[11C]PAQ 是一种放射性标记类似物,已被开发并评估用于使用 PET 成像对实体瘤中 VEGFR-2 表达进行体内示踪。这项研究表明,非侵入性成像肿瘤中的血管生成“热点”具有潜力,为肿瘤生物学和治疗效果提供了有价值的见解 (Samén 等人,2009)。

酪氨酸激酶抑制以增强抗肿瘤活性

另一个值得注意的应用是开发 6-取代-4-(3-溴苯基氨基)喹唑啉衍生物作为表皮生长因子受体 (EGFR) 和人表皮生长因子受体 (HER-2) 酪氨酸激酶的不可逆抑制剂。这些衍生物表现出增强的抗肿瘤活性,可能作为有效的癌症治疗剂。通过与靶酶共价相互作用,这些化合物在改善癌症治疗结果方面显示出显着的希望 (Tsou 等人,2001)。

降血脂活性和心血管健康

与“6-溴-N-(3-甲氧基苯基)-4-喹唑啉胺”在结构上相似的化合物也因其降血脂活性而受到研究。例如,NO-1886 及其衍生物在降低甘油三酯和总胆固醇水平方面显示出有希望的结果,突出了在心血管健康管理中的潜在应用。对这些新型喹唑啉和喹唑啉酮的研究进一步阐明了降血脂药物的构效关系,促进了针对高脂血症和相关疾病的新疗法的开发 (Kurogi 等人,1996)。

血管内皮生长因子信号传导和肿瘤生长抑制

另一种相关化合物 ZD6474 作为激酶插入结构域受体 (KDR/VEGFR 2) 酪氨酸激酶活性的有效抑制剂,在抑制血管内皮生长因子-A (VEGF) 刺激的内皮细胞增殖方面显示出显着的潜力。通过口服给药,ZD6474 已显示出抑制肿瘤诱导的新血管形成并对各种癌症模型中的肿瘤生长发挥剂量依赖性抑制作用。这突出了其在抗血管生成和抗肿瘤治疗开发中的作用,为癌症治疗提供了有希望的途径 (Wedge 等人,2002)。

属性

IUPAC Name |

6-bromo-N-(3-methoxyphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c1-20-12-4-2-3-11(8-12)19-15-13-7-10(16)5-6-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDCCQWORSBHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)

![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)

![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)

![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)